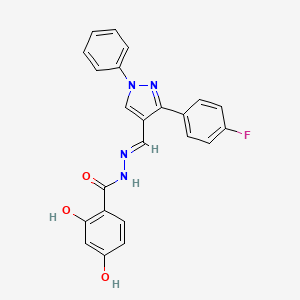
Tetraphen-7-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraphen-7-yl acetate is a chemical compound with the molecular formula C20H14O2. It is known for its unique structure, which includes a tetraphenyl group attached to an acetate moiety. This compound is part of the broader class of polycyclic aromatic hydrocarbons, which are known for their stability and interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tetraphen-7-yl acetate typically involves the reaction of tetraphenylacetic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the acetate ester. The general reaction scheme is as follows:
Tetraphenylacetic acid+Acetic anhydride→Tetraphen-7-yl acetate+Acetic acid
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Tetraphen-7-yl acetate undergoes several types of chemical reactions, including:
Oxidation: The acetate group can be oxidized to form tetraphenylacetic acid.
Reduction: The compound can be reduced to form tetraphenylmethanol.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products:
Oxidation: Tetraphenylacetic acid.
Reduction: Tetraphenylmethanol.
Substitution: Tetraphenylacetyl chloride or tetraphenylacetamide, depending on the substituent introduced.
Applications De Recherche Scientifique
Tetraphen-7-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: this compound is used in the manufacture of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of tetraphen-7-yl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The tetraphenyl moiety can interact with hydrophobic regions of proteins and other biomolecules, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
Tetraphenylmethane: Similar in structure but lacks the acetate group.
Tetraphenylacetic acid: The oxidized form of tetraphen-7-yl acetate.
Tetraphenylmethanol: The reduced form of this compound.
Uniqueness: this compound is unique due to its combination of a tetraphenyl group with an acetate moiety. This structure imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
25040-01-1 |
|---|---|
Formule moléculaire |
C20H14O2 |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
benzo[a]anthracen-7-yl acetate |
InChI |
InChI=1S/C20H14O2/c1-13(21)22-20-17-9-5-3-7-15(17)12-19-16-8-4-2-6-14(16)10-11-18(19)20/h2-12H,1H3 |
Clé InChI |
VLXMUWZXZLCYPK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


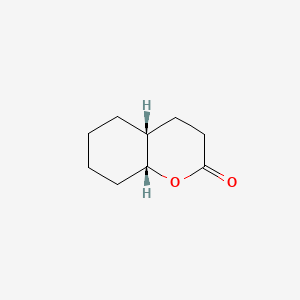
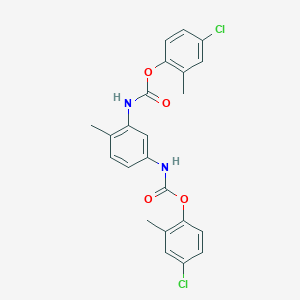
![2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol](/img/structure/B11942909.png)



![Methyl 4-(3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B11942927.png)
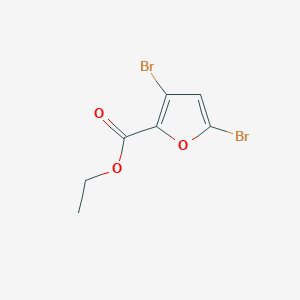
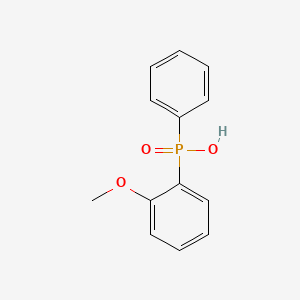

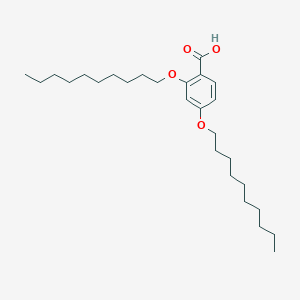
![1-(3,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11942966.png)

